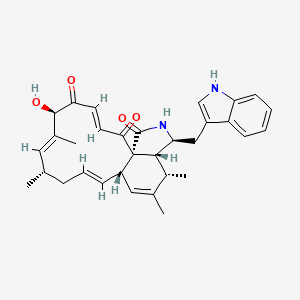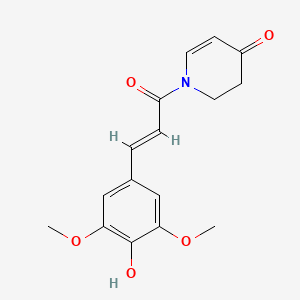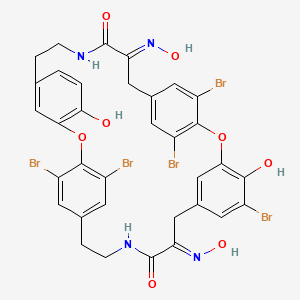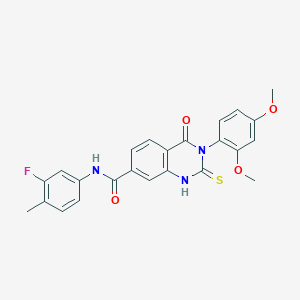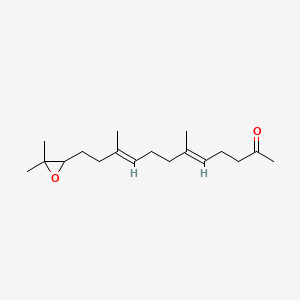![molecular formula C17H10O4 B1254375 9,11-ジヒドロキシ-12H-ベンゾ[a]キサンテン-12-オン CAS No. 53865-04-6](/img/structure/B1254375.png)
9,11-ジヒドロキシ-12H-ベンゾ[a]キサンテン-12-オン
説明
9,11-dihydroxy-12H-benzo[a]xanthen-12-one, also known as 9,11-dihydroxy-12H-benzo[a]xanthen-12-one, is a useful research compound. Its molecular formula is C17H10O4 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,11-dihydroxy-12H-benzo[a]xanthen-12-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,11-dihydroxy-12H-benzo[a]xanthen-12-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究:抗がん特性
この化合物は、その潜在的な抗がん特性について研究されてきました。 研究によると、この化合物は子牛胸腺DNAと相互作用することが示されており、がん細胞に対する細胞毒性活性のメカニズムの可能性を示唆しています 。DNAとのこの相互作用は、新しい化学療法薬の設計に不可欠です。
化学合成:触媒開発
この化合物は、さまざまなキサンテン誘導体を合成するためのモデルとして役立ちます。 例えば、フェニルボロン酸触媒反応の開発に使用され、医薬品化学で価値のあるベンゾ[a]キサンテン-12-オン誘導体を生成しています 。
計算化学:分子モデリング
9,11-ジヒドロキシ-12H-ベンゾ[a]キサンテン-12-オンの分子構造は、計算化学で分子モデリング研究に使用されます。 これは、リガンド相互作用の理解と、生物系における類似分子の挙動の予測に役立ちます 。
作用機序
Target of Action
It has been found to interact with dna , suggesting that it may exert its effects through modulation of gene expression.
Mode of Action
9,11-dihydroxy-12H-benzo[a]xanthen-12-one interacts with DNA through an intercalative mode . This means the compound inserts itself between the base pairs of the DNA helix, which can lead to changes in the DNA structure and affect its function .
Result of Action
9,11-dihydroxy-12H-benzo[a]xanthen-12-one has been found to exhibit cytotoxic activity against certain tumor cell lines
生化学分析
Biochemical Properties
9,11-Dihydroxy-12H-benzo[a]xanthen-12-one plays a crucial role in biochemical reactions, particularly in its interactions with DNA. Studies have shown that this compound exhibits an intercalative mode of binding with calf thymus DNA, suggesting that it can insert itself between DNA base pairs This interaction is significant as it can influence the structural integrity and function of DNA
Cellular Effects
The effects of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one on cellular processes are profound. It has demonstrated significant cytotoxic activity against tumor cell lines such as HeLa and HepG2, while showing weaker activity against normal liver cell lines like L02 . This selective cytotoxicity suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism differently in cancerous versus normal cells. The exact mechanisms through which it exerts these effects are still being explored, but its ability to bind to DNA likely plays a central role.
Molecular Mechanism
At the molecular level, 9,11-dihydroxy-12H-benzo[a]xanthen-12-one exerts its effects primarily through DNA intercalation. This binding can disrupt the normal function of DNA, leading to inhibition of DNA replication and transcription . The compound’s structure allows it to fit snugly between DNA base pairs, stabilizing the DNA helix and potentially leading to the formation of DNA adducts. These interactions can result in the activation or inhibition of various genes, contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound has been associated with sustained cytotoxic effects, particularly in cancer cell lines.
Dosage Effects in Animal Models
The effects of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain concentration is required to achieve noticeable biological activity. At excessively high doses, the compound can cause adverse effects, including damage to normal tissues.
Metabolic Pathways
9,11-Dihydroxy-12H-benzo[a]xanthen-12-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall biological activity. The specific enzymes involved in its metabolism are still being identified, but they likely include those involved in oxidative and reductive processes.
Transport and Distribution
Within cells and tissues, 9,11-dihydroxy-12H-benzo[a]xanthen-12-one is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution pattern of the compound is crucial for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one is an important factor in its activity and function. The compound has been observed to localize primarily in the nucleus, where it can interact with DNA . This localization is facilitated by targeting signals or post-translational modifications that direct the compound to specific compartments. The nuclear localization is consistent with its role in DNA intercalation and cytotoxicity.
特性
IUPAC Name |
9,11-dihydroxybenzo[a]xanthen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-10-7-12(19)16-14(8-10)21-13-6-5-9-3-1-2-4-11(9)15(13)17(16)20/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSVULZFFRWBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(C=C(C=C4O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9,11-dihydroxy-12H-benzo[a]xanthen-12-one interact with DNA, and what are the implications of this interaction?
A1: Research suggests that 9,11-dihydroxy-12H-benzo[a]xanthen-12-one interacts with calf thymus DNA (ctDNA) through an intercalative binding mode []. This means that the molecule inserts itself between the base pairs of the DNA double helix. This interaction was determined through various spectroscopic techniques, including absorption spectroscopy, fluorescence spectroscopy, circular dichroism spectroscopy, and viscosity measurements []. Interestingly, the study found that a structurally similar compound, 1,3-dihydroxy-12H-benzo[b]xanthen-12-one (which has a linear arrangement of its aromatic rings), exhibited a higher binding affinity to DNA compared to 9,11-dihydroxy-12H-benzo[a]xanthen-12-one (which has an angular arrangement of its aromatic rings) []. This difference in binding affinity highlights the impact of even subtle structural modifications on the molecule's interaction with DNA.
Q2: Does the structure of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one influence its cytotoxic activity?
A2: While 9,11-dihydroxy-12H-benzo[a]xanthen-12-one itself showed only marginal antiproliferative activity against L1210 and KB-3-1 cell lines, structural modifications through the addition of a pyran ring led to enhanced activity []. Specifically, compounds belonging to the benzo[a]pyrano[3,2-h]xanthen-7-one series, which have a pyran ring fused angularly onto the xanthone core, exhibited significant activity against the L1210 cell line []. This suggests that the angular fusion of the pyran ring onto the core structure of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one plays a crucial role in enhancing its cytotoxic activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


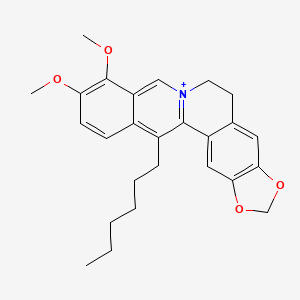


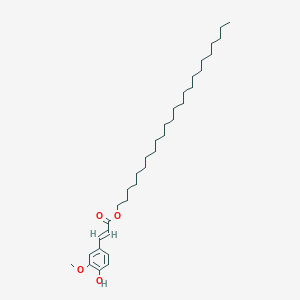
![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/structure/B1254298.png)
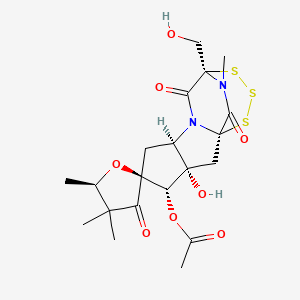
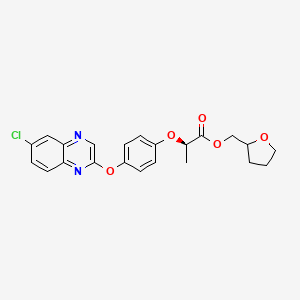
![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B1254302.png)
